TB500

Description

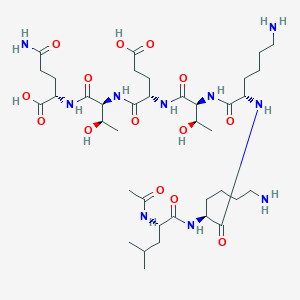

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68N10O14/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62)/t20-,21-,23+,24+,25+,26+,27+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKDNDYYIZUVCZ-ZQNQAVPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N10O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885340-08-9 | |

| Record name | TB-500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885340089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Fosmanogepix: A Technical Guide to Its Novel Mechanism of Action on the Fungal Cell Wall

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosmanogepix represents a first-in-class antifungal agent with a novel mechanism of action that addresses the critical need for new therapies against invasive fungal infections, particularly those caused by resistant pathogens. It is an N-phosphonooxymethyl prodrug that is rapidly converted in vivo to its active moiety, manogepix (MGX). Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), a key component in the biosynthesis pathway of glycosylphosphatidylinositol (GPI) anchors. This inhibition disrupts the localization and function of a wide range of GPI-anchored proteins essential for fungal cell wall integrity, adhesion, and virulence. This technical guide provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual pathways to fully elucidate its impact on the fungal cell.

Introduction: The Unmet Need in Antifungal Therapy

Invasive fungal infections are a growing global health threat, associated with high morbidity and mortality rates, especially in immunocompromised populations.[1] The therapeutic arsenal has been limited to a few classes of drugs, and their efficacy is increasingly challenged by the emergence of drug-resistant strains, such as echinocandin-resistant Candida and azole-resistant Aspergillus.[2][3] Fosmanogepix's unique target, which is conserved across a broad range of fungal pathogens but absent in humans, presents a promising and differentiated approach to overcoming these challenges.[4][5]

Core Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis

The primary mechanism of fosmanogepix revolves around the disruption of the fungal cell wall through the inhibition of GPI-anchored protein maturation.

2.1. Prodrug Conversion and Target Engagement Fosmanogepix is administered as a prodrug to enhance bioavailability.[2] Following administration, systemic phosphatases rapidly cleave the N-phosphonooxymethylene group to release the active drug, manogepix.[3][6][7] Manogepix then targets Gwt1, a highly conserved fungal enzyme located in the endoplasmic reticulum.[8][9]

2.2. The Role of Gwt1 and GPI Anchors Gwt1 catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical early step in the GPI-anchor biosynthesis pathway.[2][9] GPI anchors are complex glycolipids that are synthesized in the endoplasmic reticulum and post-translationally attached to the C-terminus of many proteins.[1] These anchors are essential for trafficking these proteins to the cell surface and tethering them to the cell membrane or cross-linking them into the cell wall.[1][5][9]

2.3. Downstream Consequences of Gwt1 Inhibition By inhibiting Gwt1, manogepix prevents the maturation of GPI anchors. This leads to several critical downstream effects:

-

Inhibited Protein Trafficking: Immature GPI-anchored proteins accumulate in the endoplasmic reticulum, unable to be transported to their final destinations at the cell surface.[1][10]

-

Defective Cell Wall Architecture: The fungal cell wall is deprived of essential GPI-anchored mannoproteins, which are crucial for maintaining structural integrity, adhesion, and biofilm formation.[3][6][11] This results in severe growth defects and, ultimately, cell death.[7][12]

-

Reduced Virulence: Key virulence factors, including adhesin proteins like Als1 in C. albicans, are GPI-anchored. Their diminished expression on the cell surface reduces the fungus's ability to adhere to host cells.[2][9]

-

Immune System Recognition: The compromised cell wall exposes underlying β-(1,3)-D-glucans, which are potent immunostimulants, potentially increasing recognition of the fungus by the host immune system.[1][5][10]

References

- 1. youtube.com [youtube.com]

- 2. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 5. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Glycosylphosphatidylinositol-Modified Cell Wall Proteins in Pichia pastoris and Their Recombinant Expression on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luciferase Based High Throughput Screen with the filamentous fungus Aspergillus fumigatus to identify small molecules with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel luciferase‐based reporter tool to monitor the dynamics of carbon catabolite repression in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cell Wall Integrity Pathway Contributes to the Early Stages of Aspergillus fumigatus Asexual Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Manogepix and the Gwt1 Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of manogepix, a first-in-class antifungal agent, and its unique mechanism of action targeting the fungal enzyme Gwt1. It consolidates in vitro, in vivo, and clinical data, outlines key experimental methodologies, and visualizes the core biological pathways and workflows.

Introduction: A Novel Antifungal Target

Invasive fungal infections represent a significant and growing threat to public health, exacerbated by the rise of drug-resistant strains. Manogepix (MGX, APX001A) is the active moiety of the prodrug fosmanogepix (FMGX, APX001). It introduces a novel mechanism of action by specifically inhibiting the fungal enzyme Gwt1 (Glycosylphosphatidylinositol-anchored Wall protein Transfer 1), a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1][2][3] This unique target provides manogepix with a broad spectrum of activity, including against pathogens resistant to existing antifungal classes like azoles and echinocandins.[3][4]

Fosmanogepix is currently in Phase 2 clinical trials and has demonstrated high oral bioavailability (>90%), allowing for seamless transition between intravenous (IV) and oral formulations.[4][5] Its development marks a significant advancement in the search for effective treatments against difficult-to-treat fungal pathogens.

The Gwt1 Inhibition Pathway

The GPI anchor biosynthesis pathway is essential for the proper localization and function of a wide array of fungal cell surface proteins, which are crucial for cell wall integrity, adhesion, and virulence.[6] Gwt1, an inositol acyltransferase, catalyzes a key, early step in this process within the endoplasmic reticulum.[3][7]

Manogepix functions by inhibiting Gwt1, thereby disrupting the entire downstream pathway. Fosmanogepix is the inactive prodrug, which is rapidly converted in vivo by systemic phosphatases into the active manogepix molecule.[1][5] Recent structural studies have revealed that manogepix acts as a competitive inhibitor, occupying the hydrophobic binding cavity for the enzyme's natural substrate, palmitoyl-CoA.[8] This inhibition prevents the acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical step for the maturation of the GPI anchor.[3][8]

Mechanism of Action and Downstream Cellular Effects

The inhibition of Gwt1 by manogepix initiates a cascade of events that ultimately compromise fungal cell viability. The primary consequence is the failed maturation and trafficking of GPI-anchored proteins.[3] This leads to several critical downstream effects:

-

Defective Cell Wall Integrity : GPI-anchored proteins are essential structural and enzymatic components of the fungal cell wall. Their absence weakens the cell wall, rendering the fungus susceptible to osmotic stress.

-

Endoplasmic Reticulum (ER) Stress : The accumulation of unprocessed GPI-anchored proteins in the ER triggers the unfolded protein response (UPR), a sign of significant cellular stress.[9]

-

Inhibition of Virulence Factors : Manogepix has been shown to inhibit fungal adherence and biofilm formation, key virulence factors, at sub-MIC concentrations.[3][5]

These combined effects result in a potent antifungal activity, leading to fungal cell death.[6]

References

- 1. Fosmanogepix - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Fosmanogepix used for? [synapse.patsnap.com]

- 7. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Antifungal Spectrum of Activity of Unii-qhk6Z47gtg (TB-500)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information regarding the antifungal properties of the peptide identified as Unii-qhk6Z47gtg. Extensive literature searches have revealed limited specific data on its direct antifungal spectrum of activity.

Introduction and Identification of Unii-qhk6Z47gtg

The identifier Unii-qhk6Z47gtg refers to a synthetic peptide commonly known as TB-500 . TB-500 is a synthetic version of a fragment of the naturally occurring 43-amino acid protein, thymosin beta-4 (Tβ4). The primary and well-documented biological activities of TB-500 and Tβ4 are centered on tissue regeneration, wound healing, and anti-inflammatory effects. While some literature suggests potential antimicrobial properties, specific and quantitative data on its antifungal spectrum are scarce.

Chemical and Physical Properties of Unii-qhk6Z47gtg (TB-500):

-

Molecular Formula: C38H68N10O14

-

Amino Acid Sequence: Ac-Leu-Lys-Lys-Thr-Glu-Thr-Gln-OH

-

Molecular Weight: 889.0 g/mol

Antifungal Spectrum of Activity: Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Unii-qhk6Z47gtg against Pathogenic Fungi

| Fungal Species | Strain | MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida albicans | ATCC 90028 | No data available | No data available | No data available | |

| Candida glabrata | ATCC 90030 | No data available | No data available | No data available | |

| Candida parapsilosis | ATCC 22019 | No data available | No data available | No data available | |

| Cryptococcus neoformans | H99 | No data available | No data available | No data available | |

| Aspergillus fumigatus | Af293 | No data available | No data available | No data available | |

| Other | No data available | No data available | No data available |

Table 2: Minimum Fungicidal Concentration (MFC) of Unii-qhk6Z47gtg against Pathogenic Fungi

| Fungal Species | Strain | MFC (µg/mL) | Reference |

| Candida albicans | ATCC 90028 | No data available | |

| Candida glabrata | ATCC 90030 | No data available | |

| Aspergillus fumigatus | Af293 | No data available | |

| Other | No data available |

Indirect Antifungal and Antimicrobial Effects

While direct antifungal activity data is lacking, some studies on the parent molecule, thymosin beta-4, suggest indirect mechanisms that could contribute to antifungal outcomes.

-

In Vivo Reduction of Fungal Burden: A study on mice infected with Aspergillus fumigatus demonstrated that administration of thymosin beta-4 reduced fungal growth in the lungs and significantly increased survival rates. This suggests an in vivo effect, which could be mediated by potentiating the host's immune response, such as enhancing phagocytosis and fungal killing by effector cells.

-

Upregulation of Antimicrobial Peptides: Research on bacterial keratitis caused by Pseudomonas aeruginosa showed that while thymosin beta-4 did not exhibit direct bactericidal activity in Minimum Inhibitory Concentration (MIC) assays, it did upregulate the expression of antimicrobial peptides (AMPs) and related molecules in human corneal epithelial cells. This indicates an indirect antimicrobial effect by stimulating the innate immune system.

Experimental Protocols

Detailed experimental protocols for determining the antifungal spectrum of Unii-qhk6Z47gtg are not described in the literature. The following represents a standard methodology based on Clinical and Laboratory Standards Institute (CLSI) guidelines that can be adapted for this purpose.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Fungal Inoculum:

-

Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

-

-

Preparation of Unii-qhk6Z47gtg (TB-500) Dilutions:

-

A stock solution of TB-500 is prepared in a suitable solvent (e.g., sterile water or DMSO).

-

Serial twofold dilutions are prepared in 96-well microtiter plates using RPMI 1640 medium.

-

-

Inoculation and Incubation:

-

The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted peptide.

-

Plates are incubated at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of visible fungal growth compared to the growth control well.

-

Determination of Minimum Fungicidal Concentration (MFC)

-

Subculturing:

-

Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate.

-

-

Incubation:

-

The agar plates are incubated at 35°C for 24-48 hours.

-

-

MFC Determination:

-

The MFC is the lowest concentration of the peptide that results in no fungal growth or a ≥99.9% reduction in the initial inoculum.

-

Signaling Pathways and Mechanism of Action

The known signaling pathways associated with thymosin beta-4 and its fragments like TB-500 are primarily related to their regenerative and anti-inflammatory functions, not direct antifungal activity. A direct fungicidal or fungistatic mechanism has not been elucidated.

Known Signaling Pathways:

-

Actin Sequestration: TB-500 binds to G-actin, preventing its polymerization into F-actin. This regulation of the actin cytoskeleton is crucial for cell motility, which is a key component of wound healing.

-

Anti-inflammatory Signaling: Thymosin beta-4 can downregulate the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.

-

Tissue Repair and Regeneration: Tβ4 can regulate pathways such as PI3K/Akt/eNOS and Notch during tissue repair.

Hypothetical Antifungal Mechanism of Action Workflow

The following diagram illustrates a hypothetical workflow for how TB-500 might exert an indirect antifungal effect based on the available literature.

Caption: Hypothetical indirect antifungal mechanism of Unii-qhk6Z47gtg (TB-500).

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Standard workflow for in vitro antifungal susceptibility testing.

Conclusion

Unii-qhk6Z47gtg, identified as the synthetic peptide TB-500, is a well-researched molecule for its regenerative and anti-inflammatory properties. While there are some indications of potential antimicrobial and antifungal effects, primarily through indirect mechanisms such as modulating the host immune response, there is a significant lack of direct, quantitative evidence to establish its antifungal spectrum of activity. Further research, including systematic in vitro susceptibility testing against a broad panel of fungal pathogens, is required to elucidate any direct antifungal properties of this peptide.

In Vitro Efficacy of Fosmanogepix Against the Emerging Pathogen Candida auris: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Executive Summary

Candida auris has emerged as a formidable, often multidrug-resistant, fungal pathogen, posing a significant global health threat. The urgent need for novel antifungal agents with distinct mechanisms of action is paramount. Fosmanogepix, a first-in-class antifungal agent, and its active moiety, manogepix, have demonstrated potent in vitro activity against a broad range of C. auris isolates, including those resistant to existing antifungal drug classes. This technical guide provides a comprehensive analysis of the in vitro activity of fosmanogepix against C. auris, detailing quantitative susceptibility data, experimental methodologies, and the underlying mechanism of action to inform research and development efforts.

Introduction

Fosmanogepix is a novel intravenous (IV) and oral antifungal prodrug that is converted in vivo by systemic phosphatases to its active form, manogepix.[1] Manogepix exerts its antifungal effect through a novel mechanism of action, inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[2][3] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for fungal cell wall integrity and virulence.[3][4] This unique target provides activity against fungal strains that have developed resistance to other antifungal classes. This document synthesizes the current knowledge on the in vitro activity of manogepix against clinical isolates of C. auris.

Quantitative In Vitro Susceptibility Data

Numerous studies have evaluated the in vitro susceptibility of C. auris to manogepix using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Manogepix has consistently demonstrated potent activity, with low minimum inhibitory concentrations (MICs).

Table 1: Manogepix MIC Distribution for C. auris Isolates (CLSI Method)

| Study (Year) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Arendrup et al. (2020) | 122 | 0.008 | 0.03 | 0.001 to 0.25 |

| Zhu et al. (2020) | 200 | 0.03 | 0.03 | 0.004 to 0.06 |

| Govender et al. (2022) | 335 (Fluconazole-R) | 0.008 | 0.016 | 0.002 to 0.063 |

| Lockhart et al. (Phase 2 Trial, 2023) | 9 | - | - | 0.008 to 0.015 |

Table 2: Manogepix MIC Distribution for C. auris Isolates (EUCAST Method)

| Study (Year) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Arendrup et al. (2020) | 122 | 0.016 | 0.03 | 0.001 to 0.125 |

| Lockhart et al. (Phase 2 Trial, 2023) | 9 | - | - | 0.004 to 0.03 |

Table 3: Comparative MIC₉₀ Values (mg/L) of Manogepix and Other Antifungal Agents against C. auris

| Antifungal Agent | Zhu et al. (2020) (CLSI) | Arendrup et al. (2020) (CLSI) | Arendrup et al. (2020) (EUCAST) |

| Manogepix | 0.03 | 0.03 | 0.03 |

| Anidulafungin | 0.25 | 1 | 4 |

| Caspofungin | 0.25 | 0.5 | 0.5 |

| Micafungin | 0.25 | 0.25 | 0.25 |

| Isavuconazole | 0.5 | 1 | 2 |

| Itraconazole | 1 | 1 | 1 |

| Posaconazole | 0.5 | 1 | 1 |

| Voriconazole | 1 | 1 | 2 |

| Amphotericin B | 2 | 2 | 1 |

| Fluconazole | >64 | >64 | >64 |

Activity Against Resistant Phenotypes

A critical attribute of manogepix is its potent activity against C. auris isolates that exhibit resistance to other antifungal agents. Studies have included multidrug-resistant (MDR) and pan-resistant strains, with manogepix maintaining low MIC values.

-

In a study of 200 New York C. auris isolates, which were all resistant to fluconazole, manogepix demonstrated MICs ranging from 0.004 to 0.06 mg/L.[5] For six pan-resistant isolates, the manogepix MIC range was 0.008 to 0.015 mg/L.[5][6]

-

A study of 394 South African isolates found that for 357 isolates resistant to at least one antifungal class, the manogepix MIC range was 0.002 to 0.063 mg/L.[7] For two pan-resistant isolates, the manogepix MICs were 0.004 and 0.008 mg/L.[7]

Mechanism of Action

Fosmanogepix is a prodrug that is metabolized in the body to manogepix, the active antifungal compound.[3] Manogepix targets and inhibits the Gwt1 enzyme, a key component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway within the endoplasmic reticulum of the fungal cell.[3][4]

The inhibition of Gwt1 disrupts the production of GPI-anchored proteins, which are vital for the structure and function of the fungal cell wall.[4] This disruption leads to impaired cell wall integrity, aberrant morphology, and ultimately, inhibition of fungal growth.[5]

Experimental Protocols

The in vitro susceptibility data presented were primarily generated using the CLSI M27 and EUCAST E.Def 7.3.2 reference methods for broth dilution antifungal susceptibility testing of yeasts.[8][9]

CLSI M27 Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) M27 standard (currently in its 4th edition) provides a reference method for the broth dilution antifungal susceptibility testing of yeasts.[7][8]

-

Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is used.[8]

-

Inoculum Preparation: The C. auris isolate is grown on a suitable agar medium (e.g., Sabouraud dextrose agar) for 24 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[10]

-

Antifungal Agent Preparation: Manogepix is serially diluted in the RPMI medium in a 96-well microtiter plate.

-

Incubation: The inoculated plates are incubated at 35°C for 24 hours.[7]

-

Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in growth compared to the growth control well.

EUCAST E.Def 7.3.2 Broth Microdilution Method

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 provides a similar, though not identical, standardized method.[9]

-

Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS, and supplemented with 2% glucose.[9]

-

Inoculum Preparation: The inoculum is prepared similarly to the CLSI method, with a final concentration in the wells of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

-

Incubation: Plates are incubated at 35-37°C for 24 hours.

-

Endpoint Determination: The endpoint is read spectrophotometrically at 530 nm. The MIC is defined as the lowest concentration that produces a 50% reduction in absorbance compared to the drug-free control.

Conclusion

The available in vitro data strongly support the potent and consistent activity of fosmanogepix (via its active moiety, manogepix) against Candida auris. Its novel mechanism of action translates to efficacy against strains that are resistant to azoles, echinocandins, and polyenes. The low MIC values observed across numerous studies, including those with MDR and pan-resistant isolates, position fosmanogepix as a highly promising candidate for the treatment of infections caused by this challenging pathogen. Further clinical investigation is warranted to establish the in vivo efficacy and clinical utility of this first-in-class antifungal agent in managing C. auris infections.

References

- 1. cosciencehub.copangroup.com [cosciencehub.copangroup.com]

- 2. Fosmanogepix - Wikipedia [en.wikipedia.org]

- 3. What is Fosmanogepix used for? [synapse.patsnap.com]

- 4. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diagnostic Approaches for Candida auris: A Comprehensive Review of Screening, Identification, and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. webstore.ansi.org [webstore.ansi.org]

Preclinical Profile of Fosmanogepix: A Novel Gwt1 Inhibitor for the Treatment of Invasive Aspergillosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for fosmanogepix, a first-in-class antifungal agent, and its active moiety, manogepix, against Aspergillus fumigatus. Fosmanogepix is a water-soluble N-phosphonooxymethylene prodrug that is rapidly and completely converted to manogepix by systemic phosphatases. Manogepix targets a novel fungal enzyme, glycosylphosphatidylinositol-anchored wall transfer protein 1 (Gwt1), which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, critical components of the fungal cell wall.[1][2] This unique mechanism of action confers activity against a broad spectrum of fungal pathogens, including azole-resistant strains of Aspergillus.[2][3][4]

In Vitro Activity

Manogepix has demonstrated potent in vitro activity against a large number of clinical isolates of Aspergillus fumigatus, including strains resistant to other antifungal classes. The activity of manogepix against molds is typically reported as the Minimum Effective Concentration (MEC), the lowest drug concentration at which abnormal, branched, and stunted hyphae are observed.

Quantitative In Vitro Susceptibility Data

The following tables summarize the in vitro activity of manogepix against Aspergillus fumigatus and other Aspergillus species from various preclinical studies.

Table 1: Manogepix (MGX) In Vitro Activity against Aspergillus fumigatus

| Isolate Type | No. of Isolates | Testing Method | MEC50 (µg/mL) | MEC90 (µg/mL) | MEC Range (µg/mL) | Reference |

| Wild-Type | 397 | CLSI M38-A2 | 0.015 | 0.03 | Not Reported | [5] |

| Itraconazole-Susceptible | Not Specified | EUCAST | Not Reported | Not Reported | 0.016 - 0.125 | [3] |

| Itraconazole-Resistant | 10 | EUCAST | Not Reported | Not Reported | 0.03 - 0.125 | [3] |

| All Isolates | 246 | Not Specified | Not Reported | 0.03 | Not Reported | [6] |

Table 2: Manogepix (MGX) In Vitro Activity against Various Aspergillus Species

| Aspergillus Species | No. of Isolates | MEC50 (µg/mL) | MEC90 (µg/mL) | Modal MEC (µg/mL) | MEC Range (µg/mL) | Reference |

| A. flavus | Not Specified | Not Reported | 0.03 - 0.125 | 0.03 - 0.06 | Not Reported | [7] |

| A. niger | Not Specified | Not Reported | 0.03 - 0.125 | 0.03 - 0.06 | 0.008 - 0.125 | [3][7] |

| A. terreus | Not Specified | Not Reported | 0.03 - 0.125 | Not Reported | Not Reported | [7] |

| A. calidoustus | Not Specified | Not Reported | ≤0.008 | Not Reported | Not Reported | [8] |

In Vivo Efficacy

Fosmanogepix has demonstrated significant efficacy in various animal models of invasive aspergillosis, leading to increased survival and a reduction in fungal burden in key target organs.

Quantitative In Vivo Efficacy Data

The following table summarizes the key findings from in vivo studies of fosmanogepix in murine models of invasive pulmonary aspergillosis.

Table 3: In Vivo Efficacy of Fosmanogepix against Aspergillus fumigatus in Murine Models

| Animal Model | Immunosuppression | Treatment Regimen | Key Findings | Reference |

| Murine Pulmonary Aspergillosis | Cyclophosphamide | Fosmanogepix (dose not specified) | Improved survival rates | [7] |

| Murine Pulmonary Aspergillosis | Not Specified | Fosmanogepix (clinically relevant exposures) | Dose-dependent prolongation in median survival time | [8] |

| Murine Pulmonary Aspergillosis | Not Specified | Fosmanogepix (clinically relevant exposures) | Reduction in lung and brain fungal burden (measured by qPCR) | [8] |

Mechanism of Action: Inhibition of Gwt1

Manogepix exerts its antifungal activity by inhibiting the Gwt1 enzyme, a key component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in the endoplasmic reticulum. GPI anchors are essential for attaching a wide range of proteins to the fungal cell surface, which are involved in cell wall integrity, morphogenesis, and virulence.[9] By blocking Gwt1, manogepix disrupts the synthesis of GPI-anchored proteins, leading to a defective cell wall, abnormal fungal growth, and reduced virulence.[9]

Figure 1. Mechanism of action of Manogepix via inhibition of the Gwt1 enzyme.

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of manogepix against Aspergillus fumigatus is determined by broth microdilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Figure 2. Workflow for determining the Minimum Effective Concentration (MEC).

Murine Model of Invasive Pulmonary Aspergillosis

The in vivo efficacy of fosmanogepix is evaluated in an immunocompromised murine model of invasive pulmonary aspergillosis.

Figure 3. Experimental workflow for the murine model of invasive pulmonary aspergillosis.

Summary and Future Directions

The preclinical data for fosmanogepix and its active moiety, manogepix, demonstrate potent activity against Aspergillus fumigatus, including azole-resistant isolates. The novel mechanism of action, targeting the essential Gwt1 enzyme, represents a significant advancement in the development of new antifungal therapies. In vivo studies have confirmed the efficacy of fosmanogepix in reducing fungal burden and improving survival in relevant animal models of invasive aspergillosis. Further research will continue to elucidate the full potential of this promising new antifungal agent in the clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Review of the Pharmacokinetics and Bioavailability of Oral Fosmanogepix

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent currently in clinical development for the treatment of invasive fungal infections. It is a prodrug that is rapidly converted to its active moiety, manogepix (MGX), by systemic phosphatases following both intravenous and oral administration.[1][2][3][4] Manogepix targets the fungal enzyme Gwt1, which is essential for the synthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, leading to disruption of the fungal cell wall and loss of cell viability.[1][2][3][4] This novel mechanism of action provides activity against a wide range of yeasts and molds, including multidrug-resistant strains. A key advantage of fosmanogepix is its high oral bioavailability, allowing for a seamless transition from intravenous to oral therapy.[5][6] This document provides an in-depth technical guide on the pharmacokinetics and bioavailability of oral fosmanogepix, summarizing key clinical trial data and experimental protocols.

Pharmacokinetics of Oral Fosmanogepix

The pharmacokinetic profile of fosmanogepix has been evaluated in several Phase 1 and Phase 2 clinical trials involving healthy volunteers and patient populations. These studies have consistently demonstrated high oral bioavailability and dose-proportional pharmacokinetics of the active moiety, manogepix.

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Oral Manogepix in Healthy Adults[2][3][4]

| Dose Level (mg) | Cmax (μg/mL) | AUC (μg·h/mL) |

| 100 | 1.30 | 87.5 |

| 500 | 6.41 | 205 |

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Oral Manogepix in Healthy Adults[2][3][4]

| Dose Level (mg) | Cmax (μg/mL) | AUC (μg·h/mL) |

| 500 | 6.18 | 50.8 |

| 1000 | 21.3 | 326 |

Bioavailability

Clinical trials have demonstrated the excellent oral bioavailability of fosmanogepix, which is greater than 90%.[5] This high bioavailability allows for an effective transition from intravenous to oral administration without compromising drug exposure.[5]

Effect of Food

The administration of oral fosmanogepix with food has been shown to improve its tolerability.[2][3][4]

Drug-Drug Interactions

The potential for drug-drug interactions with fosmanogepix has been investigated. Co-administration with a strong CYP3A4 inhibitor, itraconazole, did not have a significant effect on the exposure of fosmanogepix or manogepix.[7][8] However, co-administration with a strong pan-CYP inducer, rifampin, resulted in an approximately 45% decrease in manogepix exposure, while not affecting fosmanogepix exposure.[7][8]

Experimental Protocols

The pharmacokinetic data presented above were generated from rigorously designed clinical trials. The following sections detail the methodologies employed in these key studies.

Phase 1 Single and Multiple Ascending Dose Studies

These studies were conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of intravenous and oral fosmanogepix.

-

Study Design: These were placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.[2][3][4]

-

Participants: Healthy adults, typically between the ages of 18 and 55 years, were enrolled.[2][3][4]

-

Dosing Regimens:

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of manogepix.

-

Analytical Method: Plasma concentrations of manogepix were quantified using a validated bioanalytical method.

Phase 1 Clinical Trial Workflow for Fosmanogepix

Phase 2 Efficacy and Safety Study in Candidemia

This study evaluated the clinical safety and efficacy of fosmanogepix in patients with candidemia.

-

Study Design: This was a global, multicenter, open-label, non-comparative study.[6]

-

Participants: Non-neutropenic adult patients with a positive blood culture for Candida spp. were enrolled.[6]

-

Dosing Regimen: Patients received a loading dose of 1000 mg of fosmanogepix intravenously twice daily on day 1, followed by a maintenance dose of 600 mg intravenously once daily. A switch to 700 mg of oral fosmanogepix once daily was permitted from day 4 onwards.[5]

Metabolism and Mechanism of Action

Fosmanogepix is a phosphate ester prodrug that is designed for enhanced solubility and stability. Following administration, it undergoes rapid and extensive conversion to its active form, manogepix.

Metabolic Activation and Mechanism of Action of Fosmanogepix

Conclusion

Oral fosmanogepix exhibits a favorable pharmacokinetic profile characterized by high bioavailability, dose-proportional exposure of its active moiety manogepix, and a manageable drug-drug interaction profile. These attributes, combined with its broad spectrum of antifungal activity, position fosmanogepix as a promising new agent for the treatment of invasive fungal infections, offering the significant clinical advantage of a seamless transition from intravenous to oral therapy. Further clinical investigations are ongoing to continue to delineate its role in the management of these serious infections.[9]

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Safety and Pharmacokinetics of Intravenous and Oral Fosmanogepix, a First-in-Class Antifungal Agent, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Phase 1 drug-drug interaction study to assess the effect of CYP3A4 inhibition and pan-CYP induction on the pharmacokinetics and safety of fosmanogepix in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Fosmanogepix: A Deep Dive into Tissue Distribution Across Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmanogepix (APX001) is a first-in-class antifungal agent, a prodrug of manogepix (MGX), which targets the fungal enzyme Gwt1, essential for cell wall integrity. A critical aspect of its preclinical evaluation is understanding its distribution into various tissues, which is paramount for predicting efficacy in treating deep-seated invasive fungal infections. This technical guide synthesizes available data on the tissue distribution of fosmanogepix and its active moiety, manogepix, in various animal models, providing quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Quantitative Tissue Distribution Data

The following table summarizes the quantitative data on manogepix tissue concentrations and ratios in different animal models following administration of fosmanogepix.

| Animal Model | Tissue | Dose of Fosmanogepix | Time Point | Concentration / Ratio | Citation |

| Rabbit | Aqueous Humor | 25, 50, 100 mg/kg BID | Day 6 | Liquid to plasma ratios: 0.19 to 0.52 | [1][2] |

| Vitreous | 25, 50, 100 mg/kg BID | Day 6 | Liquid to plasma ratios: 0.09 to 0.12 | [1][2] | |

| Choroid | 25, 50, 100 mg/kg BID | Day 6 | Liquid to plasma ratios: 0.02 to 0.04 | [1][2] | |

| Meninges | 25, 50, 100 mg/kg BID | Day 6 | Tissue/plasma ratio: ~1:1 | [1] | |

| Cerebrum | 25, 50, 100 mg/kg BID | Day 6 | Tissue/plasma ratio: ~1:1 | [1] | |

| Cerebellum | 25, 50, 100 mg/kg BID | Day 6 | Tissue/plasma ratio: ~1:1 | [1] | |

| Spinal Cord | 25, 50, 100 mg/kg BID | Day 6 | Tissue/plasma ratio: ~1:1 | [1] | |

| Mouse (IAC Model) | Liver (Non-lesion) | 78 mg/kg (single dose) | 1, 3, 6, 24 h | Rapid and significant partitioning observed | [3] |

| Liver (Lesion) | 78 mg/kg (single dose) | 1 h | Lesion/non-lesion ratio: ~0.07 | [3] | |

| Liver (Lesion) | 78 mg/kg (single dose) | 24 h | Lesion/non-lesion ratio: ~0.58 | [3] | |

| Liver (Lesion) | Multi-day dosing | Day 3 | Robust accumulation in the lesion | [3] | |

| Rat | Bile | Single dose (unspecified) | Unspecified | Highest radioactivity Cmax | [3] |

| Fat | Single dose (unspecified) | Unspecified | High radioactivity Cmax | [3] | |

| Liver | Single dose (unspecified) | Unspecified | High radioactivity Cmax | [3] | |

| Monkey | Various Tissues | Single dose (unspecified) | Unspecified | Wide tissue distribution observed via QWBA | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of tissue distribution studies. The following protocols are synthesized from the descriptions of key experiments cited in the literature.

Animal Models and Dosing

-

Species: Common models include mice (e.g., for intra-abdominal candidiasis [IAC]), rats, rabbits (e.g., for endophthalmitis and meningoencephalitis), and monkeys.[1][2][3][4]

-

Administration: Fosmanogepix can be administered intravenously (IV) or orally (PO).[4][5] Oral administration is often used to assess bioavailability and clinical relevance.[4][5]

-

Dosing Regimen: Both single-dose and multiple-dose studies are conducted to evaluate initial tissue penetration and steady-state accumulation, respectively.[3] Dosages are selected to achieve clinically relevant exposures.[3]

Sample Collection and Processing

-

Time Points: Tissues and plasma are collected at various time points post-dose to characterize the pharmacokinetic profile (absorption, distribution, and elimination).[3]

-

Tissue Harvesting: Animals are euthanized, and target tissues (e.g., liver, kidney, brain, lungs, eyes) are rapidly excised, weighed, and snap-frozen in liquid nitrogen or prepared for immediate analysis.[3][6]

-

Plasma Separation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

Analytical Techniques for Quantitation

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying drug concentrations in biological matrices.

-

Sample Preparation: Tissues are homogenized, and proteins are precipitated (e.g., with acetonitrile). The supernatant is then extracted and concentrated.

-

Chromatography: The extracted sample is injected into an HPLC system to separate the analyte of interest from other matrix components.

-

Mass Spectrometry: The analyte is ionized and detected by a mass spectrometer, providing high sensitivity and specificity for accurate quantification.

-

-

Whole-Body Autoradiography (QWBA): This technique provides a qualitative and semi-quantitative visualization of the distribution of a radiolabeled drug throughout the entire animal body.

-

Radiolabeling: Fosmanogepix is synthesized with a radioactive isotope (e.g., ¹⁴C).[4]

-

Dosing and Sectioning: The radiolabeled compound is administered to the animal. At a specific time point, the animal is euthanized and frozen. The frozen carcass is then embedded and sectioned into thin slices.

-

Imaging: The sections are exposed to a phosphor imaging plate, and the resulting image reveals the distribution of radioactivity, indicating the location of the drug and its metabolites.

-

-

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI): This technique allows for the spatial localization of drugs within tissue sections at a microscopic level.[3]

-

Tissue Preparation: Thin tissue sections are mounted onto a conductive slide.

-

Matrix Application: A matrix compound that absorbs laser energy is applied to the tissue surface.

-

Analysis: A laser is fired at discrete spots on the tissue, desorbing and ionizing the drug molecules, which are then analyzed by a mass spectrometer to create a map of the drug's distribution.

-

-

Laser Capture Microdissection (LCM): This method is used to isolate specific cell populations or regions from tissue sections for subsequent analysis.[3]

-

Tissue Identification: Regions of interest (e.g., fungal lesions vs. healthy tissue) are identified under a microscope.

-

Microdissection: A laser is used to cut and capture the selected area onto a separate cap.

-

Quantification: The captured tissue is then processed for drug quantification using a highly sensitive method like LC-MS/MS.[3]

-

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical tissue distribution study of fosmanogepix.

Signaling Pathways and Logical Relationships

While fosmanogepix's mechanism of action involves the inhibition of the Gwt1 enzyme in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, a signaling pathway in the traditional sense is not directly modulated. The logical relationship is a direct inhibition of a critical fungal enzyme.

Conclusion

The available data from animal models demonstrate that fosmanogepix is widely distributed to various tissues, including those that are traditionally difficult to penetrate, such as the central nervous system and the eye.[1][2][4][6][7][8] This extensive tissue distribution, coupled with its novel mechanism of action, underscores the potential of fosmanogepix as a promising treatment for a broad range of invasive fungal infections.[5][9][10] The methodologies outlined in this guide provide a framework for conducting and interpreting tissue distribution studies, which are essential for the continued development of this and other novel antifungal agents.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of the 'Gepix' Class of Antifungals

Introduction

The global rise of invasive fungal infections, coupled with the emergence of antifungal resistance, presents a significant and growing threat to public health. The limited arsenal of antifungal drug classes, each with its own spectrum of activity and resistance mechanisms, underscores the urgent need for novel therapeutic agents. The 'gepix' class of antifungals represents a promising new frontier in the fight against these life-threatening infections. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of the first-in-class agent, fosmanogepix, and its active moiety, manogepix.

Fosmanogepix is a water-soluble N-phosphonooxymethylene prodrug that is rapidly and completely converted in vivo by systemic phosphatases to its active form, manogepix (MGX).[1][2][3][4] Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1, a key component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1][2][4] This unique mode of action confers a broad spectrum of activity against a wide range of yeasts and molds, including many multidrug-resistant strains.[1][5]

Discovery and Pre-clinical Development

The journey to the discovery of the 'gepix' class began with the identification of the compound butylbenzyl isoquinoline (BIQ), which was found to inhibit both fungal growth and the surface expression of GPI-anchored mannoproteins.[6] The target of BIQ was identified as the Gwt1 protein.[6] This led to the discovery of E1210, the pre-clinical precursor to manogepix, which demonstrated more potent Gwt1 inhibition.[6] Subsequent lead optimization efforts resulted in the development of manogepix and its orally bioavailable prodrug, fosmanogepix.

The development of fosmanogepix has been accelerated through several key designations from the U.S. Food and Drug Administration (FDA), including Fast Track and Orphan Drug designations for multiple indications, and Qualified Infectious Disease Product (QIDP) designation for the treatment of infections caused by Candida species, Aspergillus species, Coccidioides species, and Cryptococcus species.[7]

Mechanism of Action: Targeting the Fungal GPI Anchor Biosynthesis Pathway

Manogepix exerts its antifungal activity by inhibiting the fungal Gwt1 enzyme, an inositol acyltransferase.[8] This enzyme catalyzes an essential early step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in the endoplasmic reticulum.[1] GPI anchors are complex glycolipids that are post-translationally attached to the C-terminus of many proteins, tethering them to the cell membrane. In fungi, GPI-anchored proteins are crucial for cell wall integrity, adhesion, morphogenesis, and virulence.[1][5]

The inhibition of Gwt1 by manogepix disrupts the maturation and localization of GPI-anchored proteins, leading to pleiotropic effects on the fungal cell.[1][5] This includes damage to the cell wall and inhibition of key virulence factors such as adherence and hyphal formation in Candida albicans.[1][5] Importantly, manogepix is highly selective for the fungal Gwt1 enzyme and does not inhibit the closest human ortholog, PIG-W, which accounts for its favorable safety profile.[4][8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. rrpress.utsa.edu [rrpress.utsa.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Therapeutic Potential of Fosmanogepix (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Fosmanogepix: A Technical Guide to its Activity Against Azole-Resistant Fungi

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of azole-resistant fungal pathogens represents a critical global health threat, necessitating the development of novel antifungal agents with distinct mechanisms of action. Fosmanogepix, a first-in-class antifungal, has emerged as a promising candidate to address this challenge. It is the N-phosphonooxymethylene prodrug of manogepix, which targets the fungal enzyme Gwt1, an essential component in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[1][2][3] This unique mechanism confers a broad spectrum of activity, including against fungal strains resistant to currently available therapies like azoles and echinocandins.[1][3][4][5] This guide provides a comprehensive technical overview of fosmanogepix, detailing its mechanism, in vitro and in vivo activity against azole-resistant fungi, experimental protocols, and clinical insights.

Mechanism of Action: Inhibition of Gwt1

Fosmanogepix is rapidly converted in vivo to its active moiety, manogepix, by systemic phosphatases.[6] Manogepix targets and inhibits Gwt1 (GPI-anchored wall transfer protein 1), a highly conserved fungal enzyme.[1][2][7] Gwt1 is an inositol acyltransferase that catalyzes an early and essential step in the GPI biosynthesis pathway within the endoplasmic reticulum.[1][5][8]

This inhibition disrupts the maturation and localization of a wide array of GPI-anchored proteins, which are crucial for fungal cell wall integrity, adhesion, morphogenesis (like hyphal formation in Candida albicans), and virulence.[1][2][9] By preventing the proper anchoring of these proteins to the cell wall, manogepix exerts a pleiotropic effect, leading to cell wall damage and inhibition of fungal growth.[1] Importantly, manogepix is highly specific to the fungal Gwt1 and does not inhibit the closest mammalian ortholog, PIGW, ensuring fungal-specific activity.[6][9]

In Vitro Activity Against Azole-Resistant Fungi

Manogepix demonstrates potent in vitro activity against a broad range of fungal pathogens, including species with acquired or intrinsic resistance to azoles. Minimum Inhibitory Concentration (MIC) for yeasts and Minimum Effective Concentration (MEC) for molds are consistently low, underscoring its efficacy.

Activity Against Azole-Resistant Candida Species

Manogepix is highly active against Candida species that are frequently resistant to fluconazole, such as Candida auris and Candida glabrata. Studies consistently show that its activity is unaffected by resistance to other antifungal classes.

Table 1: Manogepix (MGX) Activity against Azole-Resistant Candida auris

| Comparator Antifungal | Resistance Profile of Isolates | MGX MIC Range (µg/mL) | MGX MIC₅₀ (µg/mL) | MGX MIC₉₀ (µg/mL) | Reference |

| Fluconazole | ≥90% resistant (MIC ≥32) | 0.004 - 0.06 | 0.03 | 0.03 | [10][11] |

| Pan-resistant | Resistant to azoles, AMB, echinocandins | 0.008 - 0.015 | 0.015 (median) | - | [10][11] |

| Fluconazole | Resistant | 0.002 - 0.063 | - | - | [4] |

| Fluconazole | Resistant | ≤0.002 - 0.03 | - | 0.03 | [12] |

| All Isolates (Clinical Trial) | N/A | 0.008 - 0.015 (CLSI) | - | - | [13] |

Table 2: Manogepix (MGX) Activity against Azole-Resistant Candida glabrata

| Comparator Antifungal | Resistance Profile of Isolates | MGX MIC Range (µg/mL) | MGX MIC₅₀ (µg/mL) | MGX MIC₉₀ (µg/mL) | Reference |

| Echinocandin | Resistant (fks mutations) | 0.016 - 0.12 | - | - | [14] |

Activity Against Azole-Resistant Aspergillus and Rare Molds

Manogepix retains potent activity against Aspergillus fumigatus isolates with known azole-resistance mechanisms. Its activity also extends to rare and difficult-to-treat molds that are often intrinsically resistant to azoles.

Table 3: Manogepix (MGX) Activity against Azole-Resistant Molds

| Fungal Species | Resistance Profile of Isolates | MGX MEC Range (µg/mL) | MGX MEC₅₀ (µg/mL) | MGX MEC₉₀ (µg/mL) | Reference |

| Aspergillus spp. | Itraconazole-resistant | N/A | 0.03 - 0.06 | 0.06 - 0.125 | [14] |

| Aspergillus calidoustus | Azole-resistant | ≤0.008 | - | - | [4] |

| A. lentulus | Azole-resistant | 0.008 | - | - | [4] |

| A. ustus species complex | Azole-resistant | 0.004 - 0.015 | - | - | [4] |

| Fusarium oxysporum complex | N/A | 0.12 - >16 | 1 | 8 | [15] |

| Fusarium solani complex | N/A | 0.06 - >16 | 4 | 16 | [15] |

Experimental Protocols

Standardized methodologies are employed to evaluate the in vitro susceptibility and in vivo efficacy of fosmanogepix.

In Vitro Susceptibility Testing

Antifungal susceptibility testing is predominantly performed according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Yeasts (Candida spp.): The broth microdilution method as described in CLSI document M27 is used.[12][16] MICs are determined visually after 24 hours of incubation and are defined as the lowest drug concentration that inhibits growth by at least 50% compared to the growth control.[12]

-

Filamentous Fungi (Aspergillus, Fusarium spp.): The methodology follows CLSI document M38.[15] For manogepix, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the formation of small, dense, hyphal colonies compared to the fluffy growth in the control well.[15] For azoles, the standard endpoint is the MIC, typically read after 48 hours of incubation.[15]

In Vivo Efficacy Models

Murine models of disseminated or pulmonary fungal infections are standard for assessing in vivo efficacy. These models are crucial for evaluating drug performance against resistant strains.

-

Model: Typically, neutropenic mice are used to mimic an immunocompromised state.[17]

-

Infection: Mice are infected intravenously (for disseminated candidiasis) or via inhalation (for pulmonary aspergillosis) with a clinical isolate, often one with confirmed azole resistance.[4][17]

-

Treatment: Therapy with fosmanogepix (administered orally or intraperitoneally), a comparator antifungal (e.g., fluconazole), or a vehicle control is initiated, often after a delay of 24 hours to allow the infection to establish.[17]

-

Endpoints: Efficacy is measured by two primary endpoints:

In Vivo Efficacy Against Azole-Resistant Fungi

Fosmanogepix has demonstrated significant in vivo efficacy in various animal models of invasive fungal infections caused by azole-resistant pathogens.

-

Candida auris: In a murine model of invasive candidiasis using a fluconazole-resistant C. auris isolate (fluconazole MIC >64 µg/mL), delayed therapy with fosmanogepix resulted in significant improvements in survival compared to fluconazole-treated and control mice.[12][17] Furthermore, fosmanogepix treatment led to significant reductions in the fungal burden in both the kidneys and brains.[4][12][17]

-

Aspergillus fumigatus: Fosmanogepix has shown efficacy in pulmonary infection models involving A. fumigatus, with improved survival rates and reduced fungal burden in the lungs.[1][9] Its novel mechanism makes it effective against strains with azole-resistance mutations.[1][4]

-

Rare Molds: Efficacy has also been demonstrated in murine models of infection with intrinsically resistant molds like Scedosporium prolificans and Fusarium solani.[1][3]

Clinical Insights and Development

Fosmanogepix is advancing through clinical development, with Phase 2 trials completed for candidemia, invasive candidiasis caused by C. auris, and invasive mold infections.[1][9][13][18]

-

Candidemia (C. auris): In a Phase 2 trial involving patients with candidemia caused by C. auris, fosmanogepix was found to be safe, well-tolerated, and efficacious.[13] The treatment success rate as assessed by an independent data review committee was 89% (8 out of 9 patients).[13] All C. auris isolates from the trial showed low MICs to manogepix (0.008 to 0.015 µg/mL).[13]

-

Bioavailability: Clinical trials have demonstrated high oral bioavailability (>90%), which allows for a seamless transition from intravenous to oral administration without compromising drug exposure.[1][3][5]

Resistance Potential

The potential for resistance development to manogepix has been evaluated. The median frequency of spontaneous mutations conferring reduced susceptibility in Candida species was found to be low, ranging from 3 × 10⁻⁸ to <1.85 × 10⁻⁸.[7] While mutants with reduced susceptibility could be generated in vitro through serial passage, no cross-resistance to other major antifungal classes (amphotericin B, echinocandins, or azoles) was observed.[7] This suggests that the potential for resistance development is relatively low and consistent with other antifungal agents.[7]

Conclusion

Fosmanogepix stands out as a promising new antifungal agent with a novel mechanism of action that is highly effective against a wide range of azole-resistant fungi. Its potent in vitro activity against resistant strains of Candida and Aspergillus, coupled with proven efficacy in preclinical in vivo models and encouraging clinical trial data, positions it as a valuable future option for treating life-threatening invasive fungal infections. The high oral bioavailability and favorable safety profile further enhance its potential to address the significant unmet medical need created by the spread of antifungal resistance.

References

- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Fosmanogepix used for? [synapse.patsnap.com]

- 3. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

- 11. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of Delayed Therapy with Fosmanogepix (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. mdpi.com [mdpi.com]

- 15. journals.asm.org [journals.asm.org]

- 16. In vitro manogepix susceptibility testing of South African Emergomyces africanus, Emergomyces pasteurianus, and Blastomyces emzantsi clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 18. Amplyx Pharmaceuticals Advances Development of Novel Antifungal, Fosmanogepix - BioSpace [biospace.com]

Methodological & Application

Application Notes and Protocols for Fosmanogepix in Murine Models of Candidiasis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosmanogepix (formerly APX001) is a first-in-class antifungal agent with a novel mechanism of action, currently in clinical development for the treatment of invasive fungal infections. It is a prodrug that is rapidly converted in vivo to its active moiety, manogepix (APX001A), by systemic phosphatases. Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, thereby disrupting fungal cell wall integrity and growth.[1][2] These application notes provide a summary of effective dosages and detailed protocols for the use of fosmanogepix in in vivo mouse models of candidiasis, based on published studies.

Data Presentation: Fosmanogepix Dosage and Efficacy

The following tables summarize the quantitative data on fosmanogepix dosages, administration routes, and efficacy in various mouse models of candidiasis.

Table 1: Efficacy of Fosmanogepix in a Murine Model of Invasive Candidiasis (Candida auris)

| Mouse Model | Treatment Regimen | Administration Route | Duration | Efficacy Outcome | Reference |

| Neutropenic | 104 mg/kg TID | Intraperitoneal (i.p.) | 7 days | Significant improvement in survival. | [3][4] |

| Neutropenic | 130 mg/kg TID | Intraperitoneal (i.p.) | 7 days | Significant improvement in survival. | [3][4] |

| Neutropenic | 260 mg/kg BID | Intraperitoneal (i.p.) | 7 days | Significant improvement in survival and significant reduction in kidney and brain fungal burden.[3][4][5] | [3][4] |

TID: Three times daily; BID: Twice daily.

Table 2: Efficacy of Fosmanogepix in a Murine Model of Intra-abdominal Candidiasis (Candida albicans)

| Mouse Model | Treatment Regimen | Administration Route | Duration | Efficacy Outcome | Reference |

| Immunocompetent | 78 mg/kg QD + ABT (50 mg/kg) | Oral (p.o.) | 4 days | Reduction in liver fungal burden. | [6] |

QD: Once daily; ABT: 1-aminobenzotriazole (a cytochrome P450 inhibitor used to achieve human-like drug exposures in mice).[6]

Experimental Protocols

Protocol 1: Murine Model of Invasive Candidiasis (Candida auris)

This protocol is adapted from studies evaluating the efficacy of fosmanogepix against invasive candidiasis caused by the emerging pathogen Candida auris.[3][4]

1. Immunosuppression:

-

To induce neutropenia, administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -2 and +1 relative to infection.

-

Alternatively, a combination of cyclophosphamide and cortisone acetate can be used to render mice neutropenic.[7]

2. Infection:

-

Culture Candida auris on Sabouraud dextrose agar.

-

Prepare a yeast suspension in sterile saline and adjust the concentration to 1 x 10^7 CFU/mL.

-

Infect neutropenic mice via intravenous (i.v.) injection of 0.1 mL of the yeast suspension into the lateral tail vein.

3. Fosmanogepix Preparation and Administration:

-

Prepare fosmanogepix in a suitable vehicle (e.g., sterile water or saline).

-

Administer fosmanogepix via intraperitoneal (i.p.) injection.

-

Dosing regimens can be varied, for example, 104 mg/kg or 130 mg/kg three times daily, or 260 mg/kg twice daily.[3][4]

-

Initiate treatment 24 hours post-infection and continue for 7 days.[3][4]

4. Efficacy Assessment:

-

Survival Study: Monitor mice daily for 21 days post-infection and record survival.

-

Fungal Burden Arm: Euthanize a cohort of mice on day 8 (24 hours after the last treatment).

-

Aseptically remove kidneys and brains.

-

Homogenize the organs in sterile saline.

-

Plate serial dilutions of the homogenates on appropriate agar plates (e.g., Sabouraud dextrose agar) and incubate at 37°C for 24-48 hours.

-

Count the number of colonies to determine the fungal burden (CFU/g of tissue).

Protocol 2: Murine Model of Intra-abdominal Candidiasis (Candida albicans)

This protocol is based on a study investigating the therapeutic potential of fosmanogepix for intra-abdominal candidiasis.[6][8]

1. Infection:

-

Use an immunocompetent mouse model.

-

Prepare a cell suspension of Candida albicans (e.g., strain SC5314) in a sterile stool matrix to a concentration of 1 x 10^8 CFU/mL.

-

Infect mice via intraperitoneal (i.p.) injection of 0.1 mL of the cell suspension.[6]

2. Fosmanogepix Administration with Cytochrome P450 Inhibitor:

-

To achieve clinically relevant human drug exposures in mice, co-administer fosmanogepix with the non-specific cytochrome P450 inhibitor, 1-aminobenzotriazole (ABT).[6]

-

Administer ABT (50 mg/kg) orally 2 hours prior to fosmanogepix dosing.[6]

-

Prepare fosmanogepix for oral gavage.

-

A recommended dosing regimen is 78 mg/kg of fosmanogepix once daily.[6]

-

Initiate treatment on day 3 post-infection and continue for 4 consecutive days.[6]

3. Efficacy Assessment:

-

Euthanize mice at predetermined time points (e.g., 24 hours after each dose).

-

Aseptically remove the liver.

-

Homogenize the liver tissue and perform serial dilutions for CFU enumeration as described in Protocol 1.

Mandatory Visualizations

Fosmanogepix Mechanism of Action

Caption: Mechanism of action of fosmanogepix.

Experimental Workflow for In Vivo Candidiasis Studies

Caption: General experimental workflow for mouse models of candidiasis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. researchgate.net [researchgate.net]

- 5. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Fosmanogepix (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of Delayed Therapy with Fosmanogepix (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Fosmanogepix Susceptibility Testing of Clinical Fungal Isolates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosmanogepix is a first-in-class antifungal agent that is converted in vivo to its active moiety, manogepix. Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, critical components of the fungal cell wall.[1][2] This novel mechanism of action provides activity against a broad spectrum of pathogenic yeasts and molds, including multidrug-resistant strains.[3][4] Standardized methods for determining the susceptibility of clinical fungal isolates to fosmanogepix are crucial for clinical diagnostics, surveillance studies, and drug development.

This document provides detailed protocols for determining the in vitro susceptibility of clinical yeast and mold isolates to fosmanogepix, primarily based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.

Data Presentation

Table 1: In Vitro Activity of Manogepix against Candida auris Isolates

| Method | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |

| CLSI M27-A3 | 0.008 | 0.03 | 0.001 - 0.25 | [5][6] |

| EUCAST | 0.016 | 0.03 | 0.001 - 0.125 | [5][6] |

| CLSI (NY Outbreak Isolates) | 0.03 | 0.03 | 0.004 - 0.06 | [7] |

| CLSI (South African Isolates) | 0.008 | 0.016 | 0.002 - 0.063 | [8] |

Table 2: In Vitro Activity of Manogepix against Various Fungal Species (CLSI)

| Organism | MIC/MEC₅₀ (mg/L) | MIC/MEC₉₀ (mg/L) | MIC/MEC Range (mg/L) | Endpoint | Reference |

| Candida spp. (all) | 0.008 | 0.06 | Not specified | MIC | [4] |

| Cryptococcus neoformans | 0.5 | 1 | Not specified | MIC | [4] |

| Aspergillus spp. (all) | Not specified | 0.03 (MEC) | Not specified | MEC | [4] |

| Aspergillus fumigatus | Not specified | Not specified | 0.008 - 0.125 | MEC | [9] |

| Aspergillus niger | Not specified | Not specified | 0.008 - 0.125 | MEC | [9] |

| Scedosporium spp. | 0.03 (MEC) | 0.06 (MEC) | Not specified | MEC | [10] |

| Fusarium solani species complex | 0.12 (MEC) | 0.25 (MEC) | 0.03 - 0.5 | MEC | [11] |

| Fusarium oxysporum species complex | 0.12 (MEC) | 0.25 (MEC) | 0.03 - 0.25 | MEC | [11] |

Table 3: Quality Control (QC) Ranges for Manogepix Susceptibility Testing

| QC Strain | CLSI Document | Expected MIC/MEC Range (mg/L) |

| Candida parapsilosis ATCC 22019 | M27 | Within published ranges[4][10] |

| Aspergillus flavus ATCC 204304 | M38 | Within published ranges[4][10] |

| Aspergillus fumigatus ATCC MYA-3626 | M38 | Within published ranges[4][10] |

Experimental Protocols

The following protocols are based on the CLSI M27 standard for yeasts and the M38 standard for filamentous fungi.[2][11]

Preparation of Manogepix Stock Solution and Dilutions

Manogepix, the active moiety of fosmanogepix, is used for in vitro susceptibility testing.

-

Stock Solution: Prepare a stock solution of manogepix in 100% dimethyl sulfoxide (DMSO).[6] A common stock concentration is 5,000 mg/L.[6]

-

Serial Dilutions: Perform serial twofold dilutions of the manogepix stock solution in the appropriate broth medium (RPMI-1640) to achieve the desired final concentrations for the microdilution plates. The final concentrations typically range from 0.001 to 0.5 mg/L or higher for some organisms.[6][9] The final DMSO concentration should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

Inoculum Preparation

-

Yeast Isolates (Candida spp., Cryptococcus spp.):

-

Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Prepare a suspension of the yeast cells in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a Wickerham card. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution wells.

-

-

Filamentous Fungi (Aspergillus spp., Fusarium spp., etc.):

-

Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.

-

Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the conidial suspension with a spectrophotometer to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

-

Broth Microdilution Assay

-

Plate Preparation: Use standard sterile 96-well microtiter plates.

-

Drug Addition: Dispense 100 µL of the appropriate manogepix dilutions in RPMI-1640 into the wells.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well.

-

Controls:

-

Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the inoculum (drug-free).

-

Sterility Control: A well containing 200 µL of uninoculated RPMI-1640.

-

-

Incubation:

Endpoint Determination

Endpoints are read visually.

-

Minimum Inhibitory Concentration (MIC) for Yeasts:

-

The MIC is the lowest concentration of manogepix that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control.

-

-

Minimum Effective Concentration (MEC) for Molds:

Visualizations

Caption: Workflow for Fosmanogepix Susceptibility Testing.

Caption: Logic for MIC vs. MEC Endpoint Determination.

References

- 1. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 3. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]